Cas no 52750-95-5 (Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane)

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane structure
52750-95-5 structure
Product Name:Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane
CAS No:52750-95-5
MF:C23H24P
MW:331.410427093506
CID:937402
PubChem ID:494184
Update Time:2025-04-19

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane Chemical and Physical Properties

Names and Identifiers

    • Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane
    • 3-methylbut-2-enyl(triphenyl)phosphanium
    • AluMiniuMstearate
    • (3-Methyl-2-butenyl)(triphenyl)phosphorane
    • AC1LASFP
    • AG-F-80156
    • AGN-PC-0CJ5Q2
    • CTK4J6428
    • FT-0689522
    • NSC245401
    • 49868-41-9
    • 8H396LAQ5X
    • SCHEMBL11307580
    • (3-methyl-2-butenyl)triphenylphosphonium
    • Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-
    • NSC 245401
    • DTXSID90200739
    • 3-methylbut-2-enyl(triphenyl)phosphonium
    • Prenyltriphenylphosphonium
    • 52750-95-5
    • NSC-245401
    • Inchi: 1S/C23H24P/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3/q+1
    • InChI Key: COVAQAPAQWRPGO-UHFFFAOYSA-N
    • SMILES: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C/C=C(\C)/C

Computed Properties

  • Exact Mass: 331.16172
  • Monoisotopic Mass: 331.161562
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 6.1

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 0
  • LogP: 1.95070

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane Related Literature

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